molecular formula C14H22N2O B14151281 N-octylpyridine-3-carboxamide CAS No. 81475-34-5

N-octylpyridine-3-carboxamide

Cat. No.: B14151281
CAS No.: 81475-34-5
M. Wt: 234.34 g/mol
InChI Key: JSIDBRSPTZXMGO-UHFFFAOYSA-N
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Description

N-octylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an octyl group attached to the nitrogen atom of the pyridine ring and a carboxamide group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-octylpyridine-3-carboxamide typically involves the reaction of nicotinic acid with octylamine. The process begins with the activation of nicotinic acid using a coupling reagent such as oxalyl chloride in the presence of a solvent like dichloromethane. The activated nicotinic acid is then reacted with octylamine to form this compound. The reaction is usually carried out at low temperatures to ensure high yields and purity .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to minimize by-products and maximize yield. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-octylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-octylpyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-octylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-octylpyridine-3-carboxamide is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This makes it suitable for applications where hydrophobic interactions are crucial, such as in the formation of micelles or in drug delivery systems .

Properties

CAS No.

81475-34-5

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-octylpyridine-3-carboxamide

InChI

InChI=1S/C14H22N2O/c1-2-3-4-5-6-7-11-16-14(17)13-9-8-10-15-12-13/h8-10,12H,2-7,11H2,1H3,(H,16,17)

InChI Key

JSIDBRSPTZXMGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CN=CC=C1

Origin of Product

United States

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